3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group attached to a piperidine ring, and a pyrazine ring with a carbonitrile group.Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown efforts towards synthesizing new heterocyclic compounds containing sulfonamido moieties. These compounds, including pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, have been evaluated for their antibacterial activities. Such studies highlight the potential of using these compounds as antibacterial agents, indicating the broad applicability of the core structure in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
Utility in Heterocyclic Synthesis
Another aspect of research focuses on the utility of related structures in the synthesis of enaminonitrile pyrazole derivatives. These compounds have been shown to possess high antibacterial activities, further emphasizing the significance of such structures in the development of new therapeutic agents (Mohamed et al., 2021).
Metal-Free Catalysis
Studies have also explored the synthesis of fully substituted pyrazoles and their sulphenylation via iodine-mediated annulation. This process underscores the versatility of related compounds in facilitating bond-forming reactions without the need for metal catalysts, which is a step forward in green chemistry (Sun et al., 2015).
Antimicrobial and Anticancer Applications
Further investigations into the synthesis of new heterocycles based on the sulfonamido pyrazole framework have shown potential antimicrobial activities. Some derivatives have been found effective against bacterial strains, highlighting their potential in addressing antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, research into the synthesis of pyridine derivatives from related compounds has shown not only antimicrobial but also anticancer activities, suggesting a promising avenue for the development of novel anticancer therapies (Elewa et al., 2021).
Properties
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-19-9-13(18-10-19)24(21,22)20-6-2-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9-11H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZCOQIFYOVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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